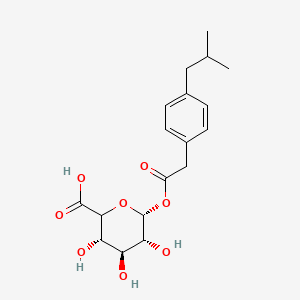![molecular formula C14H14N4O3S B13854720 N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide is a complex organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, making them valuable scaffolds in organic synthesis and pharmaceutical chemistry . The unique structure of this compound allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and drug development .
准备方法
The synthesis of N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route involves the reaction of 4-imidazo[1,2-a]pyrazine with 3-methoxyphenylmethanesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions typically involve the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or acetonitrile .
化学反应分析
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfoxide derivatives .
科学研究应用
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development . In medicine, it has shown promise as a therapeutic agent for the treatment of diseases such as cancer and autoimmune disorders . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . For example, it has been shown to inhibit the activity of spleen tyrosine kinase (Syk), which is involved in the regulation of immune responses . By inhibiting Syk, the compound can reduce inflammation and modulate the immune system, making it a potential therapeutic agent for autoimmune diseases .
相似化合物的比较
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include other imidazopyrazines, such as 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . These compounds share the imidazopyrazine scaffold but differ in their substituents and functional groups, leading to variations in their biological activity and applications . The presence of the methanesulfonamide group in this compound contributes to its unique properties and makes it a valuable compound for research and development .
属性
分子式 |
C14H14N4O3S |
|---|---|
分子量 |
318.35 g/mol |
IUPAC 名称 |
N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-7-10(17-22(2,19)20)3-4-11(13)12-8-15-9-14-16-5-6-18(12)14/h3-9,17H,1-2H3 |
InChI 键 |
BXEIWIGADXBTBF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)C2=CN=CC3=NC=CN23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


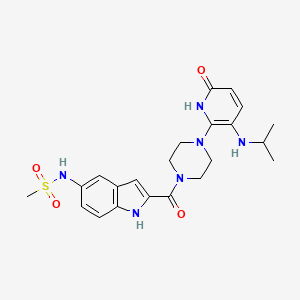
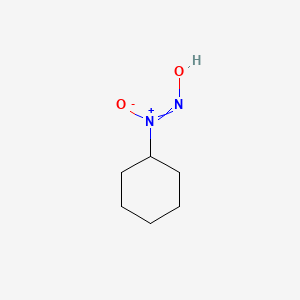
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)

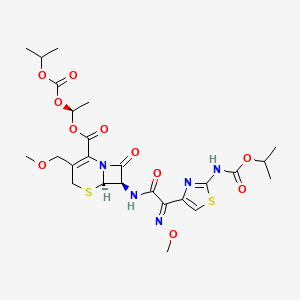
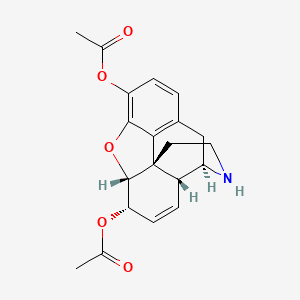
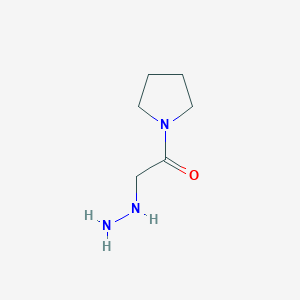



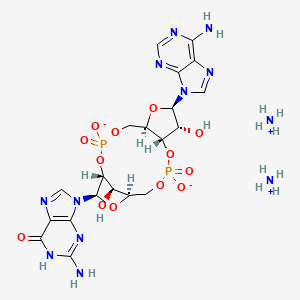
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
